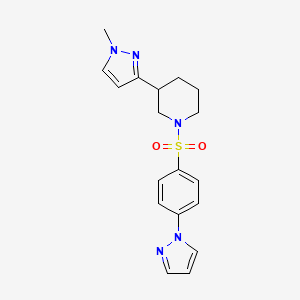
1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine, also known as PZP, is a chemical compound with potential applications in scientific research. PZP belongs to the class of piperidine-based compounds and has been shown to exhibit various biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis of Novel Heterocyclic Compounds
Heterocyclic Chemistry Applications : Compounds containing the sulfonyl moiety, similar to the one , have been employed as starting materials in the synthesis of diverse heterocyclic derivatives. For instance, novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives have been prepared for their antimicrobial activities, highlighting the versatility of sulfonyl-containing compounds in creating pharmacologically relevant structures (Ammar et al., 2004).
Anticancer Activity : Another significant application is in the synthesis of compounds with anticancer properties. A series of polyfunctional substituted 1,3-thiazoles, featuring structural similarities with the queried compound, showed promising anticancer activity against various cancer cell lines. These findings demonstrate the potential of such compounds in cancer treatment research (Turov, 2020).
Antimicrobial and Anticancer Evaluations
Antimicrobial Activities : The synthesis of new heterocycles based on the sulfonyl moiety has led to compounds with significant antimicrobial activities. This underscores the potential of using such compounds as frameworks for developing new antimicrobial agents, which is crucial given the rising antibiotic resistance (El‐Emary et al., 2002).
Anticancer Agents : Additionally, the exploration of sulfonamide derivatives for anticancer activities has been a focus. For example, certain sulfone derivatives showed more effective antibacterial and antifungal activities than reference drugs, indicating their potential as lead compounds in anticancer drug development (Alsaedi et al., 2019).
Propriétés
IUPAC Name |
3-(1-methylpyrazol-3-yl)-1-(4-pyrazol-1-ylphenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-21-13-9-18(20-21)15-4-2-11-22(14-15)26(24,25)17-7-5-16(6-8-17)23-12-3-10-19-23/h3,5-10,12-13,15H,2,4,11,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNGEKLIZIWPHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-phenylpropan-1-one](/img/structure/B2410128.png)


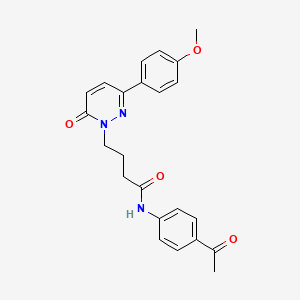
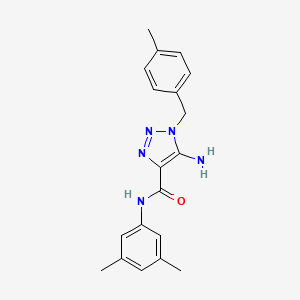
![[5-(4-Chloro-2-nitrophenyl)furan-2-yl]methanol](/img/structure/B2410135.png)
![3-(3-Chloro-4-methylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2410136.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2410137.png)
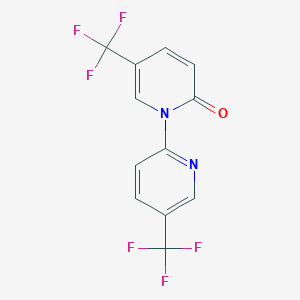
![Ethyl 2-[({[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]amino}carbonyl)sulfanyl]acetate](/img/structure/B2410140.png)

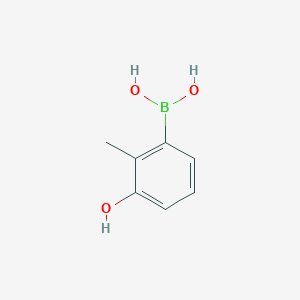
![4-[(4-Methoxyphenyl)diazenyl]isoxazole-3,5-diamine](/img/structure/B2410144.png)